2,18-Dichlorooctadecanoic acid
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Overview
Description
Dichlorostearic acid is a chlorinated fatty acid with the chemical formula C18H34Cl2O2. It is a derivative of stearic acid, where two hydrogen atoms are replaced by chlorine atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorostearic acid can be synthesized through the chlorination of oleic acid in methylene chloride at low temperatures, typically around -15°C . The chlorination process involves the addition of chlorine atoms to the double bond of oleic acid, resulting in the formation of dichlorostearic acid.
Industrial Production Methods: In industrial settings, dichlorostearic acid is produced by chlorinating stearic acid or its derivatives. The process involves the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to ensure the selective chlorination of the fatty acid .
Chemical Reactions Analysis
Types of Reactions: Dichlorostearic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichlorostearic acid derivatives.
Reduction: Reduction reactions can convert dichlorostearic acid to its corresponding alcohols.
Substitution: Chlorine atoms in dichlorostearic acid can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and diborane are used.
Substitution: Nucleophilic reagents like sodium hydroxide and ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Dichlorostearic acid derivatives with additional oxygen-containing functional groups.
Reduction: Dichlorostearic alcohols.
Substitution: Compounds with substituted functional groups replacing chlorine atoms.
Scientific Research Applications
Dichlorostearic acid has a wide range of applications in scientific research:
Mechanism of Action
Dichlorostearic acid exerts its effects through various mechanisms:
Comparison with Similar Compounds
Chlorostearic Acid: Similar to dichlorostearic acid but with only one chlorine atom.
Dichloropalmitic Acid: A chlorinated fatty acid with a shorter carbon chain.
Dichloromyristic Acid: Another chlorinated fatty acid with an even shorter carbon chain.
Uniqueness: Dichlorostearic acid is unique due to its specific chlorination pattern and its ability to inhibit mutagenicity. Its distinct properties make it valuable in various research and industrial applications .
Biological Activity
2,18-Dichlorooctadecanoic acid, a chlorinated fatty acid (ClFA), has garnered attention in recent years due to its unique biological activities and potential implications for human health and environmental safety. This article delves into the biological activity of this compound, highlighting its metabolism, physiological effects, and relevant case studies.
This compound is characterized by the presence of two chlorine atoms attached to the octadecanoic acid backbone. Its chemical structure can be represented as follows:
Metabolism in Human Cells
Research indicates that this compound can be incorporated into human cell lines, where it undergoes metabolic processes. Studies have shown that human cells can metabolize dichlorooctadecanoic acid into shorter-chain chlorinated fatty acids, including dichloropalmitic acid and dichloromyristic acid through β-oxidation pathways .
Table 1: Metabolites of this compound
Metabolite | Chain Length | Formation Process |
---|---|---|
Dichloropalmitic Acid | C16 | β-oxidation |
Dichloromyristic Acid | C14 | β-oxidation |
Physiological Effects
The physiological effects of this compound are significant, particularly concerning cellular health. Studies have reported various adverse effects on cell growth and survival:
- Cell Death : Exposure to chlorinated fatty acids has been linked to increased cell death in human vein endothelial cells .
- ATP Depletion : Chlorinated fatty acids, including this compound, have been shown to cause ATP depletion in human cells, indicating a disruption in cellular energy metabolism .
- Impaired Testosterone Production : In fish models, exposure to this compound has resulted in reduced testosterone production stimulated by arachidonic acid .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in various contexts:
- Aquatic Toxicology : A study highlighted the adverse effects of chlorinated fatty acids on fish populations, noting elevated mortality rates and impaired growth associated with exposure to these compounds .
- Cellular Studies : Research involving human cell lines demonstrated that exposure to this compound led to significant alterations in lipid metabolism and cell viability. The study utilized gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of metabolites .
- Environmental Impact : Investigations into the presence of chlorinated fatty acids in aquatic environments revealed that industrial processes could lead to contamination of water bodies with these compounds. This raises concerns regarding their bioaccumulation and potential toxic effects on aquatic life .
Properties
Molecular Formula |
C18H34Cl2O2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2,18-dichlorooctadecanoic acid |
InChI |
InChI=1S/C18H34Cl2O2/c19-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)18(21)22/h17H,1-16H2,(H,21,22) |
InChI Key |
DVTIZYBRUKZONM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCl)CCCCCCCC(C(=O)O)Cl |
Origin of Product |
United States |
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